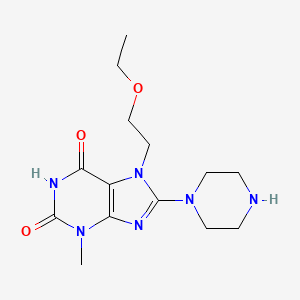
7-(2-ethoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(2-ethoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative that is structurally related to several compounds studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, often being incorporated into molecules for their potential biological activities. Purine, as a core structure, is a key component in nucleic acids and is also involved in numerous biochemical processes, making it a significant scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of purine linked piperazine derivatives, as described in one of the studies, involves the use of an advanced intermediate which is then coupled with various carboxylic acid chloride derivatives or isocyanate partners to yield a series of novel compounds . This synthetic approach allows for the generation of a diverse set of analogues with potential biological activities. The synthesis of related piperazine-2,5-diones from amino acids also demonstrates the versatility of piperazine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized using X-ray crystallography, revealing intermolecular interactions such as "ladder-like" hydrogen bonding which contributes to the crystal packing . The geometry of related compounds, such as theophylline derivatives, shows typical purine system conformations with planar fused rings and specific substituent conformations . These structural insights are crucial for understanding the molecular basis of the compound's potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the presence of functional groups that can participate in various interactions. For instance, the synthesis of 2,6-bridged piperazine-3-ones involves the generation of N-acyliminium ions, which are trapped by nucleophilic side chains . This highlights the potential of piperazine derivatives to undergo a range of chemical transformations, which can be exploited in the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystalline state of these compounds is determined by intermolecular interactions, which can be manipulated through the synthesis of enantiomerically pure, racemic, or meso forms . The pharmacokinetic parameters of injectable dosage forms of related compounds have been studied, indicating the importance of bioavailability in the development of therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
The molecular structure and conformation of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline have been characterized. The study highlighted the typical geometry of the fused rings in the purine system and the conformations of the aminohydroxyalkyl and benzylamine groups, providing insights into the structural aspects that may influence biological activity (Karczmarzyk et al., 1995).
Antimycobacterial Activity
A series of purine linked piperazine derivatives have been synthesized to target Mycobacterium tuberculosis. These compounds aimed to disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects. A subset of these derivatives showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).
Synthesis of Novel Derivatives
The synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives with a methyl group at the C-2 position has been reported. These compounds serve as models for saframycins, indicating potential applications in the development of new therapeutic agents (Saito et al., 1997).
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-3-23-9-8-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,3-9H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJBFBDQRDLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
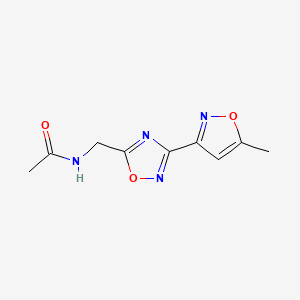
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)
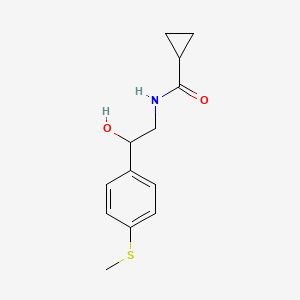
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

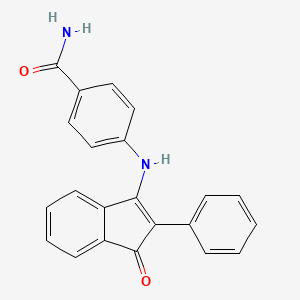
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)
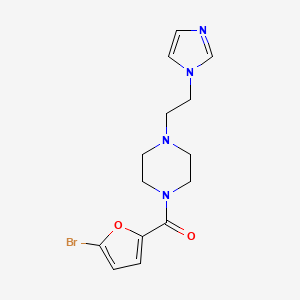
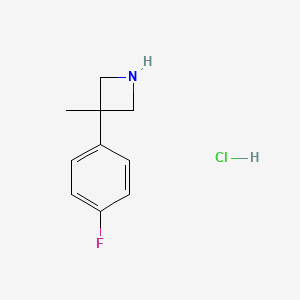

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)